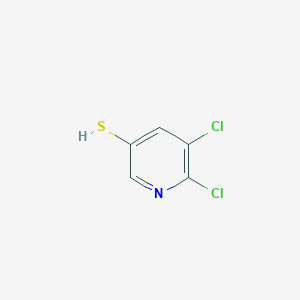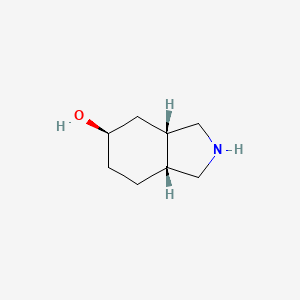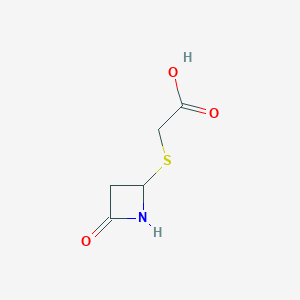
2-((4-Oxoazetidin-2-yl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Oxoazetidin-2-yl)thio)acetic acid is a compound with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol . This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and a thioacetic acid moiety. The azetidinone ring is known for its significance in the synthesis of various β-lactam antibiotics, making this compound of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxoazetidin-2-yl)thio)acetic acid typically involves the reaction of 4-oxoazetidin-2-yl acetate with thiol-containing reagents under specific conditions. One common method includes the use of copper(I) iodide and sodium thiosulfate to facilitate the thioarylation or thioalkylation of halogenated azetidinones . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as recrystallization and column chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Oxoazetidin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thioacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thioacetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Thioether derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Oxoazetidin-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of β-lactam antibiotics and other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents targeting bacterial resistance.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((4-Oxoazetidin-2-yl)thio)acetic acid involves its interaction with bacterial enzymes, particularly those involved in cell wall synthesis. The azetidinone ring mimics the structure of the natural substrate of these enzymes, leading to the inhibition of their activity and ultimately causing bacterial cell death . The compound targets molecular pathways associated with bacterial cell wall biosynthesis, making it effective against various bacterial strains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-2-azetidinyl acetate: Shares the azetidinone ring structure but lacks the thioacetic acid moiety.
2-Azetidinone derivatives: Include various substituted azetidinones with different functional groups.
Uniqueness
2-((4-Oxoazetidin-2-yl)thio)acetic acid is unique due to the presence of both the azetidinone ring and the thioacetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as an antimicrobial agent.
Eigenschaften
CAS-Nummer |
31898-75-6 |
|---|---|
Molekularformel |
C5H7NO3S |
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
2-(4-oxoazetidin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C5H7NO3S/c7-3-1-4(6-3)10-2-5(8)9/h4H,1-2H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
FPLBCRWINFQSFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC1=O)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054280.png)
![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B15054302.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide](/img/structure/B15054305.png)
![6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15054309.png)
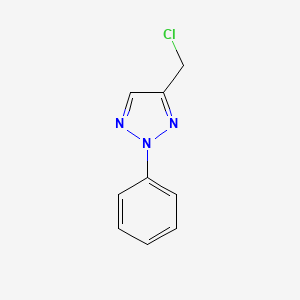

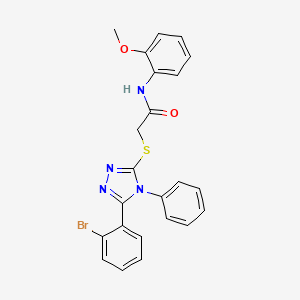
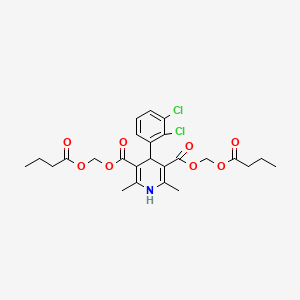
![4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15054324.png)

![2-Fluorobenzo[d]oxazole-4-carbonitrile](/img/structure/B15054334.png)
